4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine
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Overview
Description
The compound “4-[(3-Isopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-phenylbutanoyl)piperidine” is a chemical compound with the empirical formula C10H17N3O . It is sold by Sigma-Aldrich and is part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI string for this compound is1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3
. This provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 195.26 . The CAS Number is 733748-92-0 .Scientific Research Applications
Biological Activities
1,3,4-Oxadiazole bearing compounds, which include the compound of interest, are known for their biological activities. Research has shown that these compounds exhibit moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Antiproliferative Properties
A study discovered a new chemical class of antiproliferative agents, which includes 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides. These compounds have been identified as tubulin inhibitors and have shown potential in treating leukemia (Krasavin et al., 2014).
Antimicrobial Activity
New derivatives of 1,2,4-oxadiazole, which include compounds structurally similar to the one , have demonstrated strong antimicrobial activity. These findings highlight the potential of these compounds in developing new antimicrobial agents (Krolenko et al., 2016).
Potential as Antifungal Agents
Compounds bearing the 1,2,4-oxadiazole and piperidine rings have been synthesized and evaluated as antifungal agents. Their structure-activity relationship was explored, showing promising results against various fungal strains (Sangshetti & Shinde, 2011).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-phenyl-1-[4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-16(2)21-22-19(26-23-21)15-18-11-13-24(14-12-18)20(25)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHQMZUOISTEBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC2CCN(CC2)C(=O)CCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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